4-(2-Chloro-4-methylphenoxy)butanoic acid
Overview
Description
4-(2-Chloro-4-methylphenoxy)butanoic acid is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-(2-Chloro-4-methylphenoxy)butanoic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in plant metabolism. It is known to inhibit the activity of certain enzymes that are crucial for the growth and development of weeds. This inhibition disrupts the normal metabolic processes, leading to the death of the targeted plants .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. In plants, it disrupts the normal hormonal balance, leading to uncontrolled growth and eventual death. In animal cells, it has been observed to cause kidney and liver effects at high doses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the activity of enzymes involved in the synthesis of essential amino acids and proteins. This inhibition leads to a cascade of metabolic disruptions, ultimately resulting in the death of the targeted cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is chemically stable and resistant to hydrolysis at pH levels between 5 and 9. In solution, it degrades with a half-life of approximately 2.2 days. Long-term exposure to the compound has been shown to cause persistent effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function. At higher doses, it can cause significant toxic effects, including kidney and liver damage. The acute oral LD50 for rats is approximately 4700 mg/kg, indicating a relatively low toxicity compared to other herbicides .
Metabolic Pathways
This compound is involved in several metabolic pathways. In soil, it undergoes degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening. In animals, it is excreted in the urine, either unchanged or as 4-chloro-2-methylphenoxyacetic acid. These metabolic processes highlight the compound’s ability to interact with various enzymes and cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in certain tissues, where it exerts its herbicidal effects. The compound’s distribution is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its site of action .
Properties
IUPAC Name |
4-(2-chloro-4-methylphenoxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRUFKEVHYJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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